molecular formula C16H15F2N7O B6537286 N-(3,4-difluorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1060205-12-0

N-(3,4-difluorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537286
CAS No.: 1060205-12-0
M. Wt: 359.33 g/mol
InChI Key: GRMNELVKCKLMMX-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperazine-carboxamide derivatives featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Such compounds are often explored in medicinal chemistry for their ability to modulate protein-protein interactions, particularly in oncology and epigenetics .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N7O/c17-12-2-1-11(9-13(12)18)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMNELVKCKLMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substituents
  • N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide ():

    • Molecular formula: C₁₆H₁₆ClN₇O (MW: 357.8).
    • The 4-chloro substituent increases molecular weight compared to the 3,4-diF analog (estimated MW: ~340–345). Chlorine’s higher lipophilicity (Cl logP ~0.71 vs. F ~0.14) may enhance membrane permeability but reduce solubility .
  • N-(3-fluorophenyl) and N-(4-fluorophenyl) analogs (, A2/A3): Fluorine’s electron-withdrawing effect enhances metabolic stability. The 3,4-diF substitution in the target compound may improve binding affinity to hydrophobic pockets compared to mono-fluoro analogs .
Impact of Substituent Position
  • 4-chloro (): Para-substitution avoids steric hindrance, favoring planar interactions with aromatic residues in target proteins .

Core Heterocycle Modifications

Triazolo[4,3-b]pyridazine vs. Quinazolinone ()
  • Quinazolinone (A1–A6 in ): Known for EGFR inhibition but lacks the triazole’s rigidity. Quinazolinone derivatives (A1–A6) exhibit lower molecular weights (~350–370 vs. ~340–357 for triazolopyridazines) and higher melting points (189–199°C vs. ~66–83°C for triazolopyridazines in ), suggesting differences in crystallinity .

Pharmacological Implications

  • Antiproliferative Activity: Triazolopyridazine derivatives in (e.g., compound 12b) showed antiproliferative activity with IC₅₀ values in the nanomolar range, suggesting the target compound may share similar mechanisms .
  • Bromodomain Inhibition : AZD5153 (), a triazolopyridazine-based bromodomain inhibitor, highlights the scaffold’s relevance in epigenetics. Substituent optimization (e.g., 3,4-diF vs. methoxy) could tune selectivity .

Physicochemical and Structural Data Comparison

Compound Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Application
Target Compound C₁₆H₁₄F₂N₈O* ~340–345 3,4-difluorophenyl Not reported Potential bromodomain/kinase inhibitor
N-(4-chlorophenyl) analog () C₁₆H₁₆ClN₇O 357.8 4-chlorophenyl Not reported Reference structural analog
AZD5153 () C₂₅H₂₈N₈O₂ 488.55 Methoxy Not reported Bromodomain inhibitor
Quinazolinone A3 () C₂₀H₁₉FN₆O₂ 402.41 4-fluorophenyl 196.5–197.8 EGFR inhibition

*Estimated based on structural similarity.

Research Findings and Trends

  • Synthetic Routes : EDCI/HOBt-mediated coupling () is common for carboxamide formation, suggesting scalable synthesis for the target compound .
  • Structure-Activity Relationships (SAR): Fluorine substituents improve metabolic stability and solubility, while chlorine enhances lipophilicity . The triazolopyridazine core’s rigidity may confer higher target specificity compared to flexible quinazolinones .

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